N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzothiazole derivatives. It serves as an intermediate in the preparation of compounds with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and analgesic agent. Studies have shown that benzothiazole derivatives can inhibit enzymes involved in inflammatory pathways, making them promising candidates for the development of new drugs .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain .
Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide: Similar structure but with a chlorine substituent instead of a methoxy group.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Benzothiazole derivatives with different substituents on the benzene ring.
Uniqueness: N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both methoxy and nitro groups on the benzothiazole ring. These substituents confer distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. The combination of these features makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-12-5-7-14(8-6-12)30(26,27)9-3-4-17(23)20-19-21-18-15(28-2)10-13(22(24)25)11-16(18)29-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCGUYFVPSSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.